molecular formula C15H10ClN3O2S B15087083 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone

1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone

Cat. No.: B15087083
M. Wt: 331.8 g/mol
InChI Key: ZELWTKGVRNFNDG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with an appropriate acyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
  • 1-(4-Bromophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
  • 1-(4-Fluorophenyl)-2-(5-(4-pyridinyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and the pyridinyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10ClN3O2S

Molecular Weight

331.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(5-pyridin-4-yl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C15H10ClN3O2S/c16-12-3-1-10(2-4-12)13(20)9-19-15(22)21-14(18-19)11-5-7-17-8-6-11/h1-8H,9H2

InChI Key

ZELWTKGVRNFNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=S)OC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

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